3,4-Bis(trifluoromethyl)-1H-pyrazole
Overview
Description
3,4-Bis(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound characterized by the presence of two trifluoromethyl groups attached to a pyrazole ring
Mechanism of Action
Target of Action
It’s known that trifluoromethyl group-containing compounds are often used in drug discovery due to their unique properties . They can interact with a variety of biological targets, influencing the activity of enzymes, receptors, and other proteins .
Mode of Action
Compounds containing the trifluoromethyl group are known to exhibit unique electronic properties, which can influence their interaction with biological targets . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially improving its binding affinity to its targets .
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds can participate in various biochemical reactions and influence different pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially improve the bioavailability of 3,4-bis(trifluoromethyl)-1h-pyrazole .
Result of Action
Trifluoromethyl-containing compounds are often associated with a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting .
Biochemical Analysis
Biochemical Properties
3,4-Bis(trifluoromethyl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as rhodium and nickel complexes . These interactions are crucial as they can influence the catalytic activity of the enzymes, potentially leading to the development of new catalytic processes. The nature of these interactions involves the formation of mononuclear complexes, which have been characterized spectroscopically and structurally .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the growth of drug-resistant bacteria, indicating its potential as an antimicrobial agent . The impact on cell signaling pathways and gene expression suggests that this compound could be a valuable tool in studying cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, the compound forms complexes with rhodium and nickel, which can alter the catalytic properties of these metals . Additionally, changes in gene expression have been observed, further highlighting the compound’s influence on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful. Understanding these dosage effects is crucial for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with rhodium and nickel complexes suggests that it may influence metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trifluoromethyl)-1H-pyrazole typically involves the introduction of trifluoromethyl groups onto a pyrazole ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hexafluorobut-2-yne with hydrazine can yield the desired pyrazole derivative . Another approach involves the use of trifluoromethylating agents such as Ruppert’s reagent (CF3SiMe3) in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
3,4-Bis(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
- 3,4-Bis(trifluoromethyl)pyrrole
- 3,4-Bis(trifluoromethyl)-1,2-dithiete
- 3,4-Bis(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 3,4-Bis(trifluoromethyl)-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. The presence of two trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,5-bis(trifluoromethyl)-1H-pyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6N2/c6-4(7,8)2-1-12-13-3(2)5(9,10)11/h1H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERNNUCUUZXPBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289278 | |
Record name | 3,4-Bis(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19968-19-5 | |
Record name | 3,4-Bis(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19968-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Bis(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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